Atrochrysone

説明

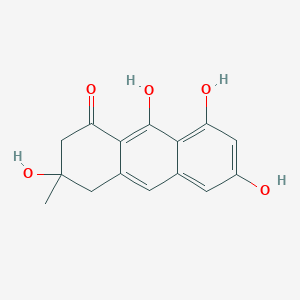

Atrochrysone (C₁₆H₁₄O₄) is a tetrahydroanthracene derivative and a pivotal intermediate in fungal polyketide biosynthesis, particularly in pathways leading to anthraquinones and their derivatives . It is synthesized via iterative non-reducing polyketide synthases (NR-PKSs), such as this compound carboxylic acid synthase (ACAS), which collaborates with a β-lactamase-type thioesterase (ACTE) to release the linear poly-β-ketone intermediate. This intermediate undergoes spontaneous decarboxylation to form this compound . This compound serves as a precursor for bioactive compounds like emodin, monodictyphenone, and cladofulvin, with its biosynthesis conserved across Aspergillus, Cortinarius, and Cladosporium species .

特性

分子式 |

C15H14O5 |

|---|---|

分子量 |

274.27 g/mol |

IUPAC名 |

3,6,8,9-tetrahydroxy-3-methyl-2,4-dihydroanthracen-1-one |

InChI |

InChI=1S/C15H14O5/c1-15(20)5-8-2-7-3-9(16)4-10(17)12(7)14(19)13(8)11(18)6-15/h2-4,16-17,19-20H,5-6H2,1H3 |

InChIキー |

FELQSDLZFDTZJN-UHFFFAOYSA-N |

正規SMILES |

CC1(CC2=CC3=CC(=CC(=C3C(=C2C(=O)C1)O)O)O)O |

同義語 |

atrochrysone |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Stability and Yield Challenges

- Atrochrysone carboxylic acid is highly unstable, undergoing spontaneous decarboxylation to this compound (yield: ~11% under optimal fermentation conditions) .

- Emodin anthrone, an intermediate between this compound and emodin, is prone to oxidation, complicating isolation .

Key Research Findings

Evolutionary Conservation: this compound pathways are evolutionarily conserved in fungi, but gene clusters vary, leading to species-specific products (e.g., cladofulvin in C. fulvum vs. monodictyphenone in Aspergillus) .

Enzyme Engineering : Domain-swapping in NR-PKSs (e.g., replacing ACAS domains) alters chain length and cyclization patterns, enabling synthetic analogs .

Industrial Applications: Engineered Aspergillus oryzae strains produce this compound derivatives (e.g., torosachrysone) at 0.84 g/L, which are chemically oxidized to pharmaceutically relevant anthraquinones like physcion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。